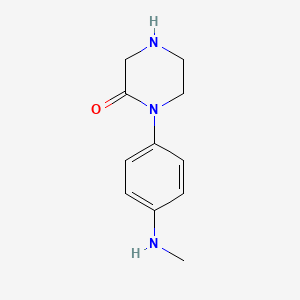
3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by its unique structure, which includes an acetyl group at the 3-position, a bromine atom at the 5-position, and a methyl group at the 6-position on the pyridinone ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 6-methyl-1H-pyridin-2-one followed by acetylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The acetylation step can be carried out using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) are typical.
Major Products Formed
Substitution Reactions: Formation of 5-substituted derivatives such as 5-amino or 5-thio analogs.
Oxidation Reactions: Formation of 3-acetyl-5-bromo-6-methyl-1H-pyridin-2-carboxylic acid.
Reduction Reactions: Formation of 3-hydroxy-5-bromo-6-methyl-1H-pyridin-2-one.
Coupling Reactions: Formation of biaryl or vinyl derivatives.
科学的研究の応用
3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
作用機序
The mechanism of action of 3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the acetyl and bromine groups can influence its binding affinity and specificity. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.
類似化合物との比較
Similar Compounds
3-acetyl-6-methyl-1H-pyridin-2-one: Lacks the bromine atom at the 5-position.
5-bromo-6-methyl-1H-pyridin-2-one: Lacks the acetyl group at the 3-position.
3-acetyl-5-chloro-6-methyl-1H-pyridin-2-one: Contains a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness
3-acetyl-5-bromo-
特性
分子式 |
C8H8BrNO2 |
|---|---|
分子量 |
230.06 g/mol |
IUPAC名 |
3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H8BrNO2/c1-4-7(9)3-6(5(2)11)8(12)10-4/h3H,1-2H3,(H,10,12) |
InChIキー |
HKFFGXTUCZRGNM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=O)N1)C(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


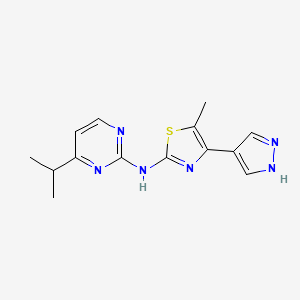
![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)
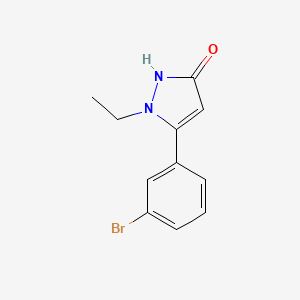
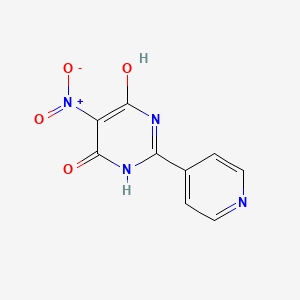
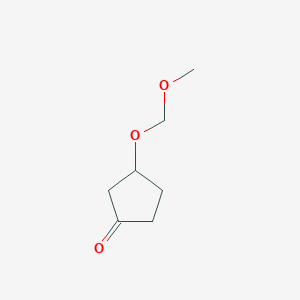

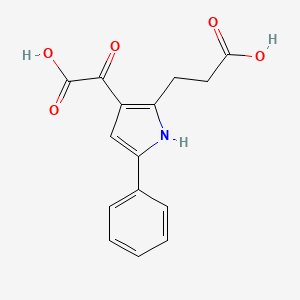
![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
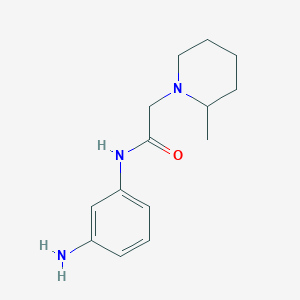
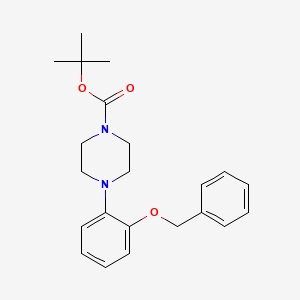
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
